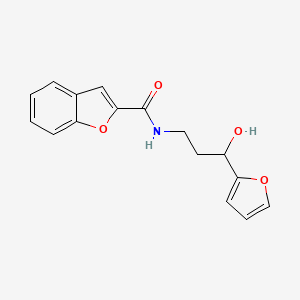![molecular formula C19H20ClFN4O B2502156 3-(4-chloro-3-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide CAS No. 1797710-79-2](/img/structure/B2502156.png)
3-(4-chloro-3-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-chloro-3-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide" is a chemical entity that appears to be related to the field of medicinal chemistry, particularly involving pyrazolo[1,5-a]pyrimidine derivatives. These derivatives are known for their biological significance and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and biological activities, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multiple steps, including chlorination and aminisation processes. For example, the synthesis of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was achieved by starting from a diol precursor and then undergoing chlorination and aminisation to introduce the desired functional groups . This suggests that the synthesis of "3-(4-chloro-3-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide" could also involve similar steps, with careful selection of starting materials and reaction conditions to incorporate the chloro, fluoro, and amide functionalities.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which can be further substituted with various functional groups. The crystal structure of a related compound was determined using X-ray diffraction, revealing that it belongs to the triclinic system with specific lattice parameters . This information is valuable for understanding the three-dimensional arrangement of atoms within the molecule, which can affect its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives can be influenced by the nature of the substituents attached to the core structure. The presence of chloro and fluoro groups, as seen in the compound of interest, can affect the electron distribution within the molecule and thus its reactivity in chemical reactions. While the specific chemical reactions of "3-(4-chloro-3-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide" are not detailed in the provided papers, the general behavior of similar compounds can provide a basis for predicting its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For instance, the presence of halogen atoms and an amide group in the compound of interest suggests it may have certain polar characteristics, which can influence its solubility and stability. The related compounds discussed in the papers were characterized using techniques such as IR, 1H NMR, and mass spectroscopy, which are essential for confirming the identity and purity of the synthesized molecules . These techniques could similarly be applied to analyze the physical and chemical properties of "3-(4-chloro-3-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide".
科学的研究の応用
Phosphodiesterase 1 Inhibitors
Research into phosphodiesterase 1 (PDE1) inhibitors has led to the discovery of potent and selective compounds for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. A study highlighted a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, leading to the identification of a clinical candidate with picomolar inhibitory potency for PDE1, excellent selectivity against other PDE families, and in vivo efficacy. This candidate is being considered for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, movement disorders, and attention deficit and hyperactivity disorders (Li et al., 2016).
Antitumor and Antimicrobial Activities
Compounds derived from enaminones, including N-arylpyrazole-containing enaminones, have been synthesized and evaluated for their antitumor and antimicrobial activities. These compounds have shown inhibition effects comparable to 5-fluorouracil against human breast and liver carcinoma cell lines. This suggests potential applications in developing new therapeutic agents for cancer and microbial infections (Riyadh, 2011).
Fluorescent Probes
The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for preparing functional fluorophores indicates their use in developing fluorescent probes. These compounds have shown significant fluorescence, with potential applications in detecting biologically or environmentally relevant species. This research opens up possibilities for using these compounds in fluorescent tagging and imaging applications (Castillo et al., 2018).
Nonsteroidal Anti-inflammatory Drugs
Synthesis studies of pyrazolo[1,5-a]pyrimidines have explored their relationship with anti-inflammatory properties. One compound in particular showed high activity and a better therapeutic index than standard drugs, without ulcerogenic activity. This highlights the potential of these compounds in developing safer nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi et al., 1983).
特性
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O/c1-13-9-18-23-11-15(12-25(18)24-13)3-2-8-22-19(26)7-5-14-4-6-16(20)17(21)10-14/h4,6,9-12H,2-3,5,7-8H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXOTMDFJFNRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-3-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

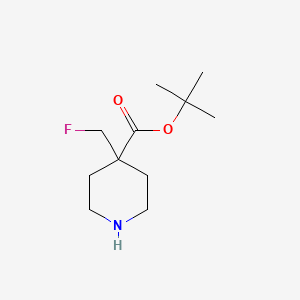

![Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2502076.png)
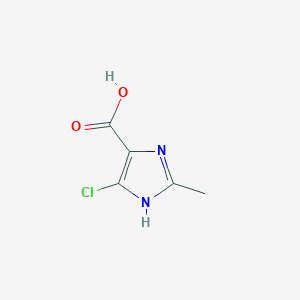
![N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2502078.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2502080.png)
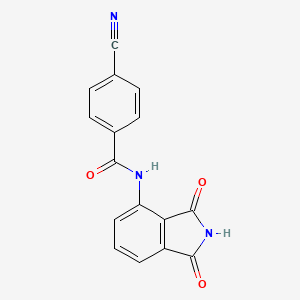
![4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2502084.png)
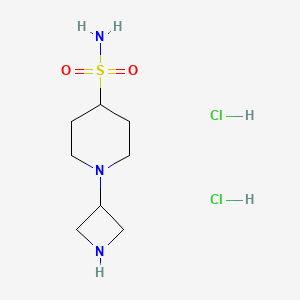
![N-cyclohexyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2502089.png)
![2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2502090.png)
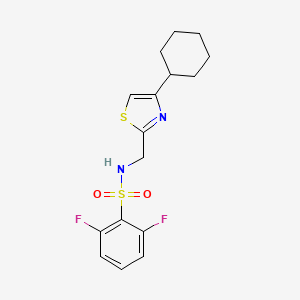
![N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502094.png)
